

# Spectroscopic data of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate

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## Compound of Interest

**Compound Name:** *Tert-butyl methyl(piperidin-3-ylmethyl)carbamate*

**Cat. No.:** B069623

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An In-depth Technical Guide to the Spectroscopic Data of **Tert-butyl methyl(piperidin-3-ylmethyl)carbamate**

## Authored by: A Senior Application Scientist Introduction

**Tert-butyl methyl(piperidin-3-ylmethyl)carbamate** is a key building block in contemporary drug discovery and development, frequently utilized in the synthesis of complex molecular architectures for targeted therapeutics. Its structural combination of a piperidine ring, a common motif in bioactive molecules, and a Boc-protected methylated amine makes it a versatile intermediate. Accurate structural elucidation and confirmation are paramount for its application in medicinal chemistry, where even minor structural ambiguities can lead to significant deviations in biological activity.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Tert-butyl methyl(piperidin-3-ylmethyl)carbamate**, including Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations provided herein are based on established principles of spectroscopic analysis and data from closely related structural analogs. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this important synthetic intermediate.

# Molecular Structure and Expected Spectroscopic Features

The molecular structure of **Tert-butyl methyl(piperidin-3-ylmethyl)carbamate** is foundational to interpreting its spectroscopic data. The presence of a piperidine ring in a chair conformation, a chiral center at the 3-position, and a methylated carbamate group gives rise to a distinct set of signals in various spectroscopic experiments.

## Molecular Structure of **Tert-butyl methyl(piperidin-3-ylmethyl)carbamate**

Caption: Chemical structure of **Tert-butyl methyl(piperidin-3-ylmethyl)carbamate**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of protons within a molecule. The expected <sup>1</sup>H NMR spectrum of **Tert-butyl methyl(piperidin-3-ylmethyl)carbamate** would exhibit characteristic signals for the piperidine ring protons, the tert-butyl group, the N-methyl group, and the methylene bridge protons. The complexity of the piperidine ring signals arises from diastereotopic protons and complex spin-spin coupling.

## Predicted <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.05 - 2.90	m	2H	H-2, H-6 (axial)
~2.85	s	3H	N-CH <sub>3</sub>
~2.60 - 2.45	m	2H	H-2, H-6 (equatorial)
~2.30 - 2.15	m	2H	-CH <sub>2</sub> -N(CH <sub>3</sub> )Boc
~1.80 - 1.55	m	3H	H-3, H-5
~1.45	s	9H	-OC(CH <sub>3</sub> ) <sub>3</sub>
~1.25 - 1.05	m	2H	H-4

## Interpretation of the $^1\text{H}$ NMR Spectrum

The predicted chemical shifts are based on the analysis of the unmethylated analog, (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate, and the expected electronic effect of the N-methyl group.  
[\[1\]](#)

- **Piperidine Ring Protons (H-2, H-3, H-4, H-5, H-6):** These protons resonate in the upfield region of the spectrum (~1.05-3.05 ppm). The axial and equatorial protons on the same carbon are chemically non-equivalent, leading to complex multiplets due to geminal and vicinal coupling. The protons on carbons adjacent to the nitrogen (H-2 and H-6) are expected to be the most deshielded.
- **N-Methyl Protons (-N-CH<sub>3</sub>):** The introduction of the methyl group on the carbamate nitrogen will give rise to a sharp singlet at approximately 2.85 ppm. This is a key distinguishing feature from its unmethylated counterpart.
- **Methylene Bridge Protons (-CH<sub>2</sub>-N):** The two protons of the methylene group connecting the piperidine ring to the carbamate nitrogen are diastereotopic and will likely appear as a multiplet around 2.2-2.3 ppm.
- **Tert-butyl Protons (-OC(CH<sub>3</sub>)<sub>3</sub>):** The nine equivalent protons of the tert-butyl group will produce a strong, sharp singlet at approximately 1.45 ppm, a characteristic signal for a Boc-protecting group.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom in **Tert-butyl methyl(piperidin-3-ylmethyl)carbamate** will give a distinct signal.

## Predicted $^{13}\text{C}$ NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~156.5	C=O (carbamate)
~79.5	-OC(CH <sub>3</sub> ) <sub>3</sub>
~51.0	C-2
~47.0	C-6
~45.0	-CH <sub>2</sub> -N(CH <sub>3</sub> )Boc
~38.0	C-3
~35.0	N-CH <sub>3</sub>
~29.0	C-5
~28.5	-OC(CH <sub>3</sub> ) <sub>3</sub>
~26.0	C-4

## Interpretation of the <sup>13</sup>C NMR Spectrum

The predicted <sup>13</sup>C NMR chemical shifts are extrapolated from the data of the unmethylated analog.[1]

- **Carbonyl Carbon (C=O):** The carbamate carbonyl carbon is the most deshielded carbon, resonating at approximately 156.5 ppm.
- **Quaternary Carbons:** The quaternary carbon of the tert-butyl group is expected around 79.5 ppm.
- **Piperidine Ring Carbons (C-2, C-3, C-4, C-5, C-6):** These carbons appear in the range of ~26.0-51.0 ppm. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded among the ring carbons.
- **N-Methyl Carbon (N-CH<sub>3</sub>):** A new peak corresponding to the N-methyl carbon is predicted to appear around 35.0 ppm.

- Methylene Bridge Carbon (-CH<sub>2</sub>-N): The carbon of the methylene bridge is expected at approximately 45.0 ppm.
- Tert-butyl Methyl Carbons (-OC(CH<sub>3</sub>)<sub>3</sub>): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal around 28.5 ppm.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

### Predicted Mass Spectrometry Data

m/z	Assignment
229.1965	[M+H] <sup>+</sup> (Calculated for C <sub>12</sub> H <sub>25</sub> N <sub>2</sub> O <sub>2</sub> <sup>+</sup> )
173.1335	[M - C <sub>4</sub> H <sub>8</sub> + H] <sup>+</sup> (Loss of isobutylene)
129.1229	[M - Boc + H] <sup>+</sup>
97.1018	Piperidine ring fragment
57.0704	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

## Interpretation of the Mass Spectrum

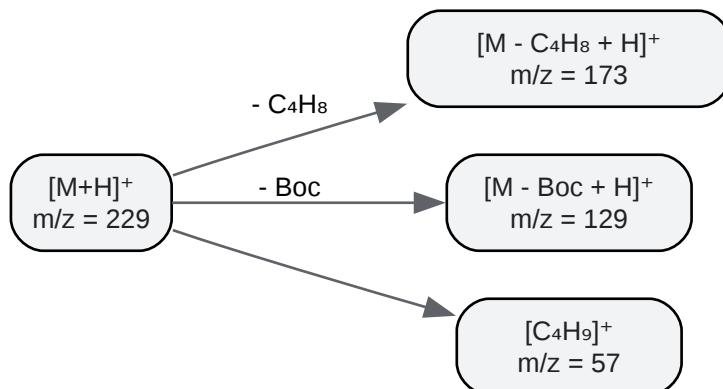
The molecular formula of **Tert-butyl methyl(piperidin-3-ylmethyl)carbamate** is C<sub>12</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub> with a molecular weight of 228.33 g/mol. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]<sup>+</sup> would be observed at m/z 229.1965.

Key fragmentation pathways would include:

- Loss of isobutylene: A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then decarboxylate.
- Loss of the Boc group: Cleavage of the N-Boc bond would result in a fragment corresponding to the protonated methyl(piperidin-3-ylmethyl)amine.

- Formation of the tert-butyl cation: The highly stable tert-butyl cation at  $m/z$  57 is a characteristic fragment for compounds containing a tert-butyl group.

#### Predicted ESI-MS Fragmentation Pathway



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Caption: Predicted major fragmentation pathways in ESI-MS.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Tert-butyl methyl(piperidin-3-ylmethyl)carbamate** will be characterized by the vibrations of the carbamate and piperidine functionalities.

## Predicted IR Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2970	Strong	C-H stretching (aliphatic)
~1695	Strong	C=O stretching (carbamate)
~1450	Medium	C-H bending
~1365	Medium	C-H bending (tert-butyl)
~1160	Strong	C-O stretching

## Interpretation of the IR Spectrum

The predicted IR absorption frequencies are based on the data from the unmethylated analog and general trends for carbamates.[\[1\]](#)[\[2\]](#)

- C-H Stretching: Strong absorptions around  $2970\text{ cm}^{-1}$  are characteristic of the C-H stretching vibrations of the aliphatic piperidine ring, methyl, and methylene groups.
- C=O Stretching: A very strong and sharp absorption band around  $1695\text{ cm}^{-1}$  is indicative of the carbonyl group of the carbamate. This is a key diagnostic peak.
- N-H Stretching: Notably, unlike its unmethylated counterpart which would show an N-H stretch around  $3300\text{-}3400\text{ cm}^{-1}$ , **Tert-butyl methyl(piperidin-3-ylmethyl)carbamate** will not have a significant absorption in this region due to the absence of an N-H bond in the carbamate.
- C-O Stretching: A strong band around  $1160\text{ cm}^{-1}$  is expected for the C-O single bond stretching of the carbamate group.

## Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. Specific parameters may need to be optimized based on the available instrumentation.

## NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **Tert-butyl methyl(piperidin-3-ylmethyl)carbamate** and dissolve it in  $\sim 0.7\text{ mL}$  of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the instrument to ensure a homogeneous magnetic field.
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$  (typically 1024 scans or more).
  - Reference the spectrum to the solvent peak.

## Mass Spectrometry Analysis

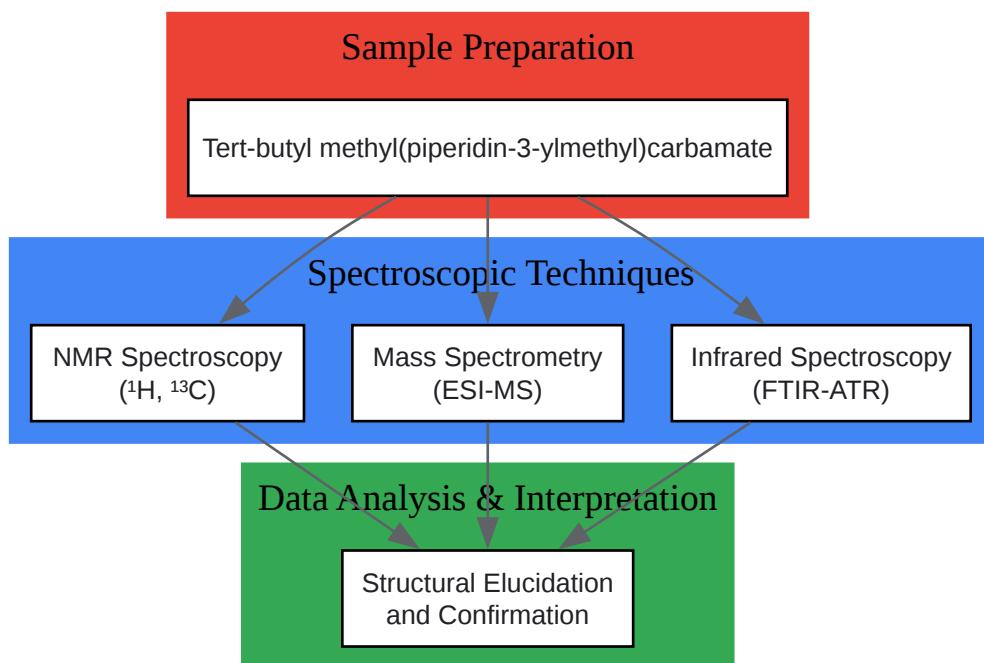
- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS) coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
  - If necessary, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

## Infrared Spectroscopy Analysis

- Sample Preparation:
  - Solid Phase (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
  - Solution Phase: Dissolve the sample in a suitable IR-transparent solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CHCl}_3$ ) and place it in an appropriate IR cell.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
  - Acquire a background spectrum of the empty ATR crystal or the solvent-filled cell.
  - Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

### Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic characterization of the title compound.

## Conclusion

The comprehensive spectroscopic analysis of **Tert-butyl methyl(piperidin-3-ylmethyl)carbamate** through <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and unambiguous confirmation of its chemical structure. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers in the synthesis and application of this important chemical intermediate. Adherence to rigorous

analytical practices is essential to ensure the quality and purity of this compound in the pursuit of novel therapeutic agents.

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